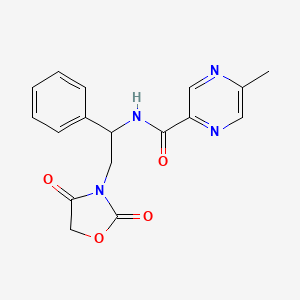

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylpyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylpyrazine-2-carboxamide” are not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .Scientific Research Applications

Synthesis and Biological Applications

Anticancer and Anti-inflammatory Agents : Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds related to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylpyrazine-2-carboxamide, have shown promising anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer therapy and inflammation control (Rahmouni et al., 2016).

Antimicrobial Activity : Novel thiazolidine-2,4-dione carboxamide derivatives, a class related to the compound , have demonstrated antimicrobial and antifungal activities, particularly against Gram-negative bacteria and fungi (Abd Alhameed et al., 2019).

Diagnostic and Imaging Applications

- Imaging of IRAK4 Enzyme in Neuroinflammation : Synthesis of a PET agent for imaging of IRAK4 enzyme in neuroinflammation using derivatives of this compound, suggesting its role in diagnostic imaging in medical research (Wang et al., 2018).

Drug Discovery and Design

Discovery of Anti-depressants : A study on the design, synthesis, and pharmacological evaluation of novel compounds as 5-HT3 receptor antagonists for potential use as antidepressants, indicating the role of these compounds in the development of new psychiatric medications (Mahesh et al., 2011).

PARP Inhibitors for Cancer Treatment : Development of benzimidazole carboxamide PARP inhibitors, related to this compound, for cancer treatment, showcasing the potential of these compounds in oncological therapeutics (Penning et al., 2009).

Chemical Synthesis and Characterization

Novel Synthesis Methods : Exploration of new synthesis methods for related compounds, providing insights into chemical processes and potential applications in various fields, including pharmaceuticals and materials science (Albert, 1979).

Characterization and Evaluation : Detailed characterization and biological evaluation of synthesized compounds related to this compound, contributing to a better understanding of their properties and potential applications (Saeed et al., 2015).

Mechanism of Action

Target of Action

The compound, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide, is a derivative of oxazolidinone . Oxazolidinone derivatives are known to have antibacterial properties and are used in the creation of new antibacterial drugs . They primarily target the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of a functional 70S initiation complex .

Mode of Action

The compound interacts with its target by binding to the 23S ribosomal RNA of the 50S subunit in bacteria . This binding inhibits bacterial protein synthesis, thereby preventing the bacteria from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis . By binding to the 23S ribosomal RNA of the 50S subunit, the compound prevents the formation of a functional 70S initiation complex. This action inhibits the translation process in the bacteria, disrupting protein synthesis and leading to the bacteriostatic effect .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins needed for their growth and reproduction . This leads to a bacteriostatic effect, where the bacteria are unable to grow in the presence of the compound.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target. For instance, oxazolidines are known to be prone to hydrolysis , which could potentially affect the compound’s stability and efficacy in certain environments.

properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-11-7-19-13(8-18-11)16(23)20-14(12-5-3-2-4-6-12)9-21-15(22)10-25-17(21)24/h2-8,14H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHSERFZJOHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)

![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)

![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)

![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)

![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)